3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as methoxybenzoyl, trimethyl, and phenyl groups. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
The synthesis of 3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as toluene, and catalysts like para-toluenesulfonic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form complex ring structures.
Scientific Research Applications
3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.
Mechanism of Action
The mechanism of action of 3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells. The molecular pathways involved include the modulation of metabolic processes and the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide include other thienopyridine derivatives. These compounds share the thieno[2,3-b]pyridine core but differ in their substituent groups. For example:
3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides: These compounds have different aryl groups attached to the thieno[2,3-b]pyridine core.
N-allyl-3-[(2-methoxybenzoyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide: This compound has an allyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H23N3O3S |
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Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[(2-methoxybenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H23N3O3S/c1-15-14-16(2)26-24-20(15)21(27-23(29)18-12-8-9-13-19(18)31-4)22(32-24)25(30)28(3)17-10-6-5-7-11-17/h5-14H,1-4H3,(H,27,29) |
InChI Key |
UENQUSYXHYLLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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